molecular formula C20H18ClN3O4S B11377895 5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11377895
M. Wt: 431.9 g/mol
InChI Key: AROOVNOAMIQWOP-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a methylbenzylsulfonyl group, and a pyrimidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide.

    Final Coupling: The final step involves coupling the sulfonylated pyrimidine with the carboxamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)aniline: A related compound with a similar methoxyphenyl group but differing in the core structure and functional groups.

    4-methoxy-5-nitropyrimidine: Another pyrimidine derivative with different substituents and chemical properties.

    N-(4-cyano-1-phenyl)benzamide: A compound with a similar amide linkage but different aromatic substituents.

Uniqueness

5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

5-chloro-N-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O4S/c1-13-4-3-5-14(10-13)12-29(26,27)20-22-11-17(21)18(24-20)19(25)23-15-6-8-16(28-2)9-7-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

AROOVNOAMIQWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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